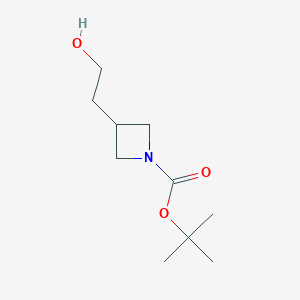

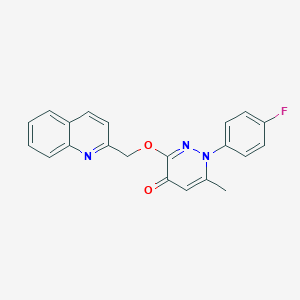

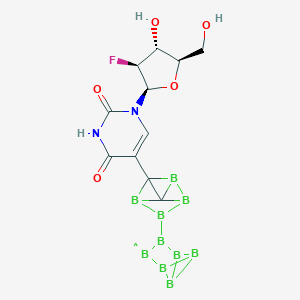

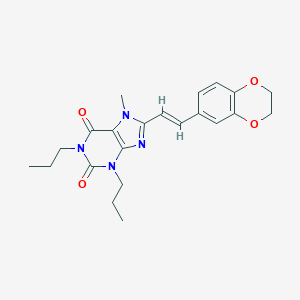

1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1-Difluorocyclopropane derivatives are of significant interest in the field of organic chemistry . The functionalization of organic molecules with fluorine substituents has grown rapidly due to its applications in fields such as medicine, agriculture, and materials sciences .

Synthesis Analysis

The synthesis of 1,1-difluorocyclopropane derivatives involves the role of the fluorine substituents in both ring-forming and ring-opening reactions . Methods for obtaining difluorocyclopropanes as single enantiomers have been developed .Chemical Reactions Analysis

The chemistry of cyclopropane derivatives is one of the most intensively developing fields of organic chemistry . The role of the fluorine substituents in both ring-forming and ring-opening reactions has been examined .Scientific Research Applications

Heterocyclic Compounds in Scientific Research

Heterocyclic compounds, including pyrazinium derivatives, play a crucial role in the development of pharmaceuticals and materials science. Quinoxaline and its analogs, for example, have been investigated for their antitumoral properties and as catalysts' ligands due to their heterocyclic structure that includes a benzene ring and a pyrazine ring (Aastha Pareek and Dharma Kishor, 2015). This suggests that compounds like "1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide" could potentially have applications in catalysis or antitumor research, given the importance of heterocyclic compounds in these areas.

Environmental and Health Assessments

Research into the environmental and health impacts of brominated compounds, such as flame retardants, provides insights into the broader context of chemical safety and ecological effects. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs and PBDFs) indicate these compounds are contaminants with potential toxic effects similar to those of their chlorinated counterparts, indicating a need for careful assessment of related chemicals (J. Mennear, C. C. Lee, 1994). While "1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide" is not specifically mentioned, the general concern over brominated compounds' environmental impact could be relevant.

Synthesis and Applications of Pyrazoline Derivatives

The synthesis of pyrazoline derivatives and their potential in anticancer activity is another area of interest. Pyrazoline, a heterocyclic compound, has been the focus of research for its significant biological effects, including anticancer properties (Pushkar Kumar Ray et al., 2022). This highlights the potential for "1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide" in medicinal chemistry, given its structure could lend itself to bioactive properties.

Future Directions

The future directions for the study of 1,1-difluorocyclopropane derivatives could involve the development of new chemo-, regio-, and stereoselective methods for the synthesis and transformations of these compounds . They are of interest not only for direct application as biologically active substances and functional materials but also as precursors to other fluorine-containing compounds .

properties

IUPAC Name |

1-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]pyrazin-1-ium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N2.BrH/c21-20(22)17-13-5-1-3-7-15(13)19(24-11-9-23-10-12-24)16-8-4-2-6-14(16)18(17)20;/h1-12,17-19H;1H/q+1;/p-1/t17-,18+,19?; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZHNXNWQHBBPO-FMJRHHGGSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C4C(C2=C1)C4(F)F)[N+]5=CC=NC=C5.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(C3=CC=CC=C3[C@@H]4[C@H](C2=C1)C4(F)F)[N+]5=CC=NC=C5.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrF2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472331 |

Source

|

| Record name | 1-[(1aR,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c][7]annulen-6-yl]pyrazin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Difluorocyclopropane-1-dibenzosuberyl Pyrazinium Bromide | |

CAS RN |

312905-15-0 |

Source

|

| Record name | 1-[(1aR,10bS)-1,1-Difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c][7]annulen-6-yl]pyrazin-1-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

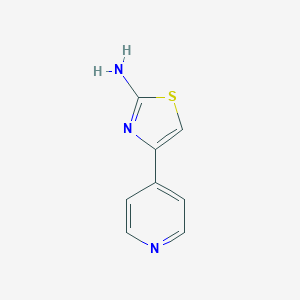

![2,8,10-Triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaene](/img/structure/B124379.png)